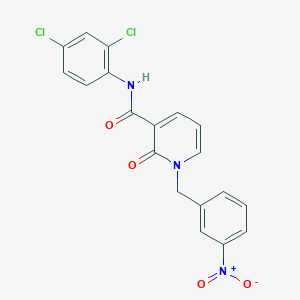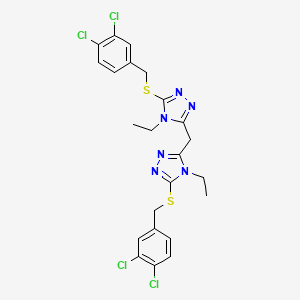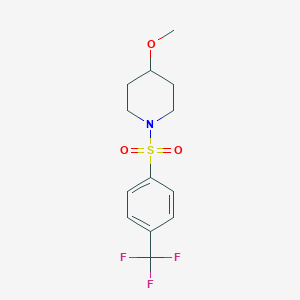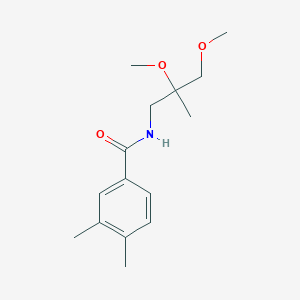
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the acrylamide family of compounds, which are widely used in various fields, including medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activation of certain enzymes and receptors involved in inflammation and pain signaling pathways. It may also modulate the release of neurotransmitters in the brain, leading to its anticonvulsant effects.
Biochemical and physiological effects:
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide has been shown to have several biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation. It has also been shown to reduce pain sensitivity and increase pain threshold in animal models of pain. Additionally, it has been reported to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, its solubility in water is limited, which may pose a challenge in some experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in certain research areas.
Orientations Futures
Several future directions for the research on (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide can be identified. One area of research could focus on elucidating its mechanism of action to better understand its therapeutic potential. Another area of research could investigate its use in combination with other compounds to enhance its efficacy. Additionally, its potential use in treating other diseases, such as multiple sclerosis and epilepsy, could be explored.
Méthodes De Synthèse
The synthesis of (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide involves the reaction of furfurylamine, 3-thiophenecarboxaldehyde, and 2-methoxyethylamine with acryloyl chloride in the presence of a base catalyst. The resulting compound is then purified by column chromatography to obtain the final product.
Applications De Recherche Scientifique
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-18-8-6-16(10-14-4-7-19-11-14)15(17)3-2-13-5-9-20-12-13/h2-5,7,9,11-12H,6,8,10H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBDWVLNGNUIDK-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C=CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CC1=COC=C1)C(=O)/C=C/C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739908.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2739910.png)
![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2739912.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2739913.png)
![2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2739914.png)
![(2Z)-N-acetyl-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2739915.png)
![1-Ethyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2739916.png)
![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanylmethyl]quinazolin-4-one](/img/structure/B2739919.png)


![1,7-dibutyl-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2739925.png)


